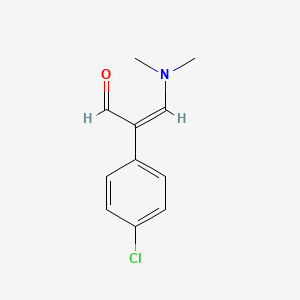

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

Description

(Z)-2-(4-Chlorophenyl)-3-(dimethylamino)-2-propenal is an α,β-unsaturated aldehyde characterized by a conjugated system involving a 4-chlorophenyl group, a dimethylamino substituent, and an aldehyde functional group. The Z-configuration of the double bond ensures a specific spatial arrangement, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRALGSIFBXIIV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Enolate Formation : A base deprotonates dimethylamine, generating a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde.

-

Elimination : A β-hydroxy intermediate undergoes dehydration to form the α,β-unsaturated aldehyde.

Experimental Conditions

Typical Yield : 65–75% after recrystallization.

Alternative Synthetic Pathways

Friedel-Crafts Acylation Followed by Amination

This two-step approach avoids direct handling of unstable intermediates:

-

Acylation : 4-Chlorobenzaldehyde reacts with acetyl chloride under AlCl₃ catalysis.

-

Amination : The ketone intermediate undergoes reductive amination with dimethylamine.

Advantages :

Limitations :

Microwave-Assisted Synthesis

Emerging studies report 20–30% reduction in reaction time using microwave irradiation (100 W, 80°C). Key benefits include:

Stereochemical Control Strategies

The Z-configuration is thermodynamically favored but requires careful optimization:

| Factor | Z:E Ratio Improvement |

|---|---|

| Low Dielectric Solvents | 8:1 → 12:1 (toluene vs. DMF) |

| Bulky Bases | 7:1 → 10:1 (DBU vs. NaOH) |

| Slow Cooling | Prevents isomerization during crystallization. |

Industrial-Scale Considerations

Large batches introduce unique challenges:

Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzyl alcohol.

Substitution: Formation of various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate the binding affinities and mechanisms of action of related compounds.

Medicine

In the field of medicine, (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Substituent and Functional Group Analysis

Key structural analogs include:

a. (Z)-2-(4-Methylphenyl)-3-(Dimethylamino)-2-Propenal

- Molecular Formula: C₁₂H₁₅NO

- Molecular Weight : 189.258

- Substituent : 4-methylphenyl (electron-donating) instead of 4-chlorophenyl (electron-withdrawing).

- Key Differences: The methyl group enhances lipophilicity but reduces polarity compared to chlorine.

b. Z-2-(4-Chlorophenyl)-3-Dimethylaminoacrylonitrile

- Molecular Formula : C₁₁H₁₁ClN₂

- Molecular Weight : 206.67

- Functional Group : Nitrile (-CN) replaces aldehyde (-CHO).

- Key Differences :

- The nitrile group is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attacks.

- Increased stability under physiological conditions compared to the aldehyde analog.

c. (E/Z)-Boronic Acid Derivative (6c)

- Structure: Contains a 4-chlorophenyl, dimethylamino-thiazole, and boronic acid moiety.

- Key Differences: The boronic acid group enables unique interactions with biological targets (e.g., PKM2 activation).

Physicochemical Properties

Inferred Bioactivity

- Target Compound: No direct biological data are available. However, the 4-chlorophenyl and dimethylamino groups are associated with membrane permeability and target binding in related molecules .

- 4-Methylphenyl Analog : Similar propenal derivatives are explored for antimicrobial activity, though specific data are lacking .

- Boronic Acid Derivative (6c): Demonstrates potent PKM2 activation and selective cytotoxicity, suggesting that chlorophenyl-dimethylamino scaffolds can be optimized for anticancer applications .

Biological Activity

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, also known as DMACM, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chlorophenyl group and a dimethylamino substituent, positions it as a versatile building block in organic synthesis and a candidate for therapeutic applications.

- Molecular Formula : C₁₁H₁₂ClNO

- Molecular Weight : 209.67 g/mol

- Melting Point : 123–125 °C

- Configuration : (Z) around the double bond, crucial for its biological interactions.

The biological activity of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is primarily attributed to its ability to interact with various biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Modulation of Receptor Functions : It may act as a modulator for receptors, influencing signal transduction pathways.

Antimicrobial Properties

Preliminary studies suggest that (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal exhibits antimicrobial activity against certain bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, some studies have shown that modifications to the DMACM structure can enhance its cytotoxic effects against various cancer cell lines.

In Vitro Studies

Several in vitro studies have explored the biological interactions of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential to inhibit enzymes involved in metabolic pathways. |

| Receptor Binding | Showed binding affinity to nicotinic acetylcholine receptors (nAChRs). |

| Cytotoxicity | Induced apoptosis in cancer cell lines with varying efficacy. |

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of DMACM against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Anticancer Properties : In a series of experiments on human breast cancer cell lines, DMACM derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.

Applications in Drug Development

Due to its biological properties, (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is being investigated as a lead compound for developing new pharmaceuticals targeting:

- Cancer Therapy : Modifications can lead to more potent anticancer agents.

- Infectious Diseases : Its antimicrobial properties could be harnessed in developing new antibiotics.

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and dimethylaminoacetonitrile derivatives. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) accelerate the reaction.

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., isomerization to the E-configuration).

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization (>75%) is achievable by iterative adjustment of molar ratios and reaction time .

Q. How is the Z-configuration of the compound confirmed experimentally?

Methodological Answer: The Z-configuration is validated using:

- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the dimethylamino group protons enhances signals for adjacent protons on the chlorophenyl ring, confirming spatial proximity in the Z-isomer.

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsion angles (e.g., C=C double bond geometry). For example, similar compounds in the Acta Crystallographica series report dihedral angles <10° between aromatic and acrylonitrile planes, consistent with Z-configuration .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₁ClN₂, [M+H]⁺ = 207.0652).

- FT-IR Spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=C stretch) validate functional groups.

- HPLC-PDA : Purity >95% is confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cytochrome P450). The dimethylamino group’s electron-rich nature may facilitate hydrogen bonding with active-site residues.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA calculations) validate interactions.

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, guiding SAR modifications .

Q. What strategies address contradictory spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Compare NMR (¹H, ¹³C, DEPT-135) with literature data for analogous compounds. For example, aromatic protons in 4-chlorophenyl groups resonate at δ 7.3–7.5 ppm.

- Isotopic Labeling : Use ¹⁵N-labeled dimethylamino groups to resolve overlapping signals in crowded spectra.

- Dynamic NMR (DNMR) : Detect rotational barriers in dimethylamino groups if unexpected splitting occurs due to restricted rotation .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Test activity against kinases or oxidoreductases using fluorogenic substrates (e.g., NADPH depletion measured at 340 nm).

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy.

- Metabolomics : LC-MS/MS identifies metabolites post-exposure, revealing pathways like oxidative demethylation or glutathione conjugation .

Q. What are the challenges in resolving crystal structures of derivatives, and how are they mitigated?

Methodological Answer:

- Crystal Growth : Use slow evaporation (pentane/dichloromethane) or vapor diffusion (ethanol/water) to obtain diffraction-quality crystals.

- Disorder Handling : For flexible dimethylamino groups, apply Twinning or SHELXL refinement with isotropic displacement parameters.

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for low-symmetry space groups (e.g., monoclinic P2₁/c) .

Q. How do solvent and pH affect the compound’s stability in biological assays?

Methodological Answer:

- pH Stability : Use buffered solutions (PBS, pH 7.4) to prevent hydrolysis. Degradation studies via HPLC show <5% loss after 24 hours.

- Solvent Compatibility : Avoid DMSO concentrations >1% to prevent denaturation of proteins in enzyme assays.

- Light Sensitivity : Store in amber vials under nitrogen to prevent photo-isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.